molecular formula C8H10Cl2N4 B13469475 4-(pyridin-3-yl)-1H-imidazol-2-aminedihydrochloride

4-(pyridin-3-yl)-1H-imidazol-2-aminedihydrochloride

Cat. No.: B13469475
M. Wt: 233.09 g/mol
InChI Key: DUNDARCULCGNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride is a heterocyclic compound that contains both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with glyoxal in the presence of ammonium acetate, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole or pyridine rings.

    Reduction: Reduced forms of the imidazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including antimicrobial, anticancer, or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting a range of biological activities.

    Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug discovery.

Uniqueness

4-(pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.09 g/mol

IUPAC Name

5-pyridin-3-yl-1H-imidazol-2-amine;dihydrochloride

InChI

InChI=1S/C8H8N4.2ClH/c9-8-11-5-7(12-8)6-2-1-3-10-4-6;;/h1-5H,(H3,9,11,12);2*1H

InChI Key

DUNDARCULCGNTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.